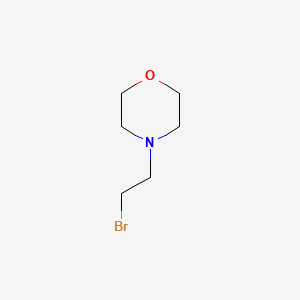

5-吡咯烷-1-基甲基-呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid often involves multi-step chemical processes, including reactions such as cyclization, condensation, and functional group transformations. For instance, the synthesis of pyrrolidine derivatives can be achieved through condensation reactions followed by cyclization, utilizing starting materials like aldehydes and amino acids in the presence of catalysts (Shahriari et al., 2022).

Molecular Structure Analysis

The molecular structure of 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid and its derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and UV-Vis, along with quantum mechanical studies. These methods provide insights into the compound's electronic structure, including HOMO and LUMO energies, and help in understanding the molecular electrostatic potential and intermolecular interactions (Devi et al., 2020).

Chemical Reactions and Properties

5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds and other complex structures. Its reactivity can be explored through studies of its chemical transformations, such as cycloaddition reactions, which are essential for creating pharmacologically active molecules (Antonov et al., 2021).

科学研究应用

Furanic platform molecules, such as furfural and 5-hydroxymethylfurfural (5-HMF), are known for their reactivity and are among the best-known substitutes for petroleum derivatives . They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil .

Biocatalytic and fermentative methods for the bioconversion of furans have been explored, proposing processes of lower cost and low environmental impact . The research on supports for newly designed nano-formulated catalysts is a quickly expanding field of R&D . Electrochemical oxidation of HMF is a very interesting option, particularly when coupled with a solar energy conversion unit or water splitting cell .

-

Pharmaceutical Research

- Pyrrolidine, a five-membered ring structure similar to the one in “5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid”, is widely used in drug discovery . It’s a versatile scaffold for creating novel biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . This could potentially lead to the development of new drugs with different biological profiles .

-

Biocatalysis and Bioconversion

- Furan platform chemicals, like furfural and 5-hydroxymethylfurfural (5-HMF), are directly available from biomass . They are used in the synthesis of new fuels and polymer precursors . Biocatalytic and fermentative methods for the bioconversion of furans are being explored . This could potentially lead to processes of lower cost and low environmental impact .

-

Development of Industrial Chemicals

- Furan platform chemicals can undergo re-hydration, leading to the production of levulinic acid and formic acid . These are both of interest as industrial chemicals . More stable functional analogs of HMF, such as 5-halo-, 5-acyloxy and 5-alkoxy-methyl compounds, can be very useful when coupled to a suitable end-use application .

-

Synthesis of Polyesters

- 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), a compound similar to “5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid”, is an interleukin inhibitor and has applications as a monomer in the synthesis of polyesters . HMFCA synthesis has been studied as a by-product of FDCA synthesis, although there is an increasing interest in the literature in producing specifically this compound, principally using heterogeneous catalysts .

-

Inhibitor of Autotaxin Enzyme

- Pyroglutamic acid derivatives, including hydroxamic acid and boronic acid derivatives, have shown activity against the autotaxin enzyme in in vitro assays . The carboxylic acid derivative was the least active . This suggests that “5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid” could potentially be explored for similar applications.

-

Development of Clinically Active Drugs

- The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

安全和危害

属性

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFACEUEFDPCDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355573 |

Source

|

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | |

CAS RN |

400750-49-4 |

Source

|

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)